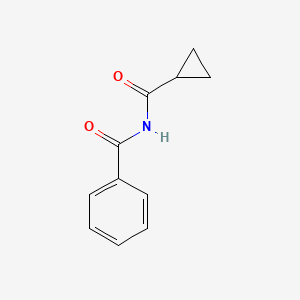

Benzamide, N-(cyclopropylcarbonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamide, N-(cyclopropylcarbonyl)-: is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclopropylcarbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, N-(cyclopropylcarbonyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .

Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the method mentioned above offers a greener alternative that can be scaled up for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-(cyclopropylcarbonyl)- undergoes various chemical reactions, including:

Condensation Reactions: It can participate in acid-catalyzed condensation reactions with compounds like glyoxal, leading to the formation of complex structures.

Substitution Reactions: The compound can undergo substitution reactions, where the cyclopropylcarbonyl group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

Lewis Acid Catalysts: Such as ZrCl4, are commonly used in the synthesis and modification of benzamide derivatives.

Ultrasonic Irradiation: This technique is employed to enhance reaction rates and yields in the preparation of benzamide compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with glyoxal can yield N-(tetrahydrofuran-2-yl)benzamide .

Scientific Research Applications

Chemistry: Benzamide, N-(cyclopropylcarbonyl)- is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, benzamide derivatives are explored for their potential therapeutic properties. They have been studied for their antioxidant, antibacterial, and anti-inflammatory activities . These compounds are also investigated for their role in cancer treatment and other medical applications .

Industry: Benzamide derivatives are utilized in the paper, plastic, and rubber industries. They serve as intermediates in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of Benzamide, N-(cyclopropylcarbonyl)- involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to induce apoptosis in cancer cells by activating caspase-9 and releasing cytochrome c into the cytosol . This process is regulated by proteins such as Bcl-2 and involves the inhibition of NF-kB activation .

Comparison with Similar Compounds

Benzamide: The simplest amide derivative of benzoic acid, with the chemical formula C7H7NO.

N-substituted Benzamides: These compounds, such as declopramide, exhibit various biological activities, including apoptosis induction and NF-kB inhibition

Uniqueness: Benzamide, N-(cyclopropylcarbonyl)- is unique due to the presence of the cyclopropylcarbonyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Biological Activity

Benzamide, N-(cyclopropylcarbonyl)-, also known as 2-[(Cyclopropylcarbonyl)amino]benzamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The compound features a benzamide structure with a cyclopropylcarbonyl group attached to the nitrogen atom. This unique structure may contribute to its biological activity. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are important for its synthesis and potential modifications for enhanced activity.

Table 1: Chemical Reactions of Benzamide, N-(cyclopropylcarbonyl)-

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms N-oxide derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Converts carbonyl to hydroxyl group | Lithium aluminum hydride, sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitutions | Alkyl halides, acyl chlorides |

Antimicrobial Properties

Research indicates that benzamide derivatives exhibit significant antimicrobial activity against various bacterial strains. The specific mechanisms may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. For example, preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Benzamide, N-(cyclopropylcarbonyl)- has been investigated for its anticancer effects. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency:

Table 2: Cytotoxic Activity of Benzamide Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzamide derivative A | MDA-MB-231 | 39.78 |

| Benzamide derivative B | U-87 MG | 38.29 |

| Control (ABZ) | MDA-MB-231 | 83.1 |

| Control (ABZ) | U-87 MG | 40.59 |

The results indicate that some derivatives exhibit lower IC50 values compared to standard treatments, suggesting enhanced efficacy in inhibiting tumor growth .

The mechanism by which benzamide, N-(cyclopropylcarbonyl)- exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The cyclopropylcarbonyl moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect various cellular pathways related to apoptosis and cell cycle regulation .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of benzamide derivatives against a panel of bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 mg/L for certain derivatives. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Anticancer Efficacy in Cell Lines

In another study focusing on cancer treatment, benzamide derivatives were tested on breast cancer cell lines (MDA-MB-231). The findings revealed that these compounds could induce apoptosis through mitochondrial pathways, characterized by cytochrome C release and activation of caspase-3 .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing N-(cyclopropylcarbonyl) benzamide derivatives?

To characterize N-(cyclopropylcarbonyl) benzamide derivatives, employ a combination of nuclear magnetic resonance (NMR) (¹H, ¹³C, and DEPT for structural elucidation), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups like the amide carbonyl (≈1650 cm⁻¹). For purity assessment, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection .

Q. What are the key considerations in designing a synthetic pathway for N-acyl benzamide compounds?

Focus on amide bond formation via coupling reagents (e.g., HATU or DCC) and optimize reaction conditions (anhydrous solvents, inert atmosphere). Use cyclopropanecarbonyl chloride as the acylating agent and monitor reaction progress via TLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What are the standard protocols for ensuring purity and stability of benzamide derivatives during synthesis?

Conduct recrystallization from ethanol or dichloromethane/hexane mixtures. Assess stability via accelerated degradation studies (e.g., exposure to heat, light, or humidity) and analyze using HPLC. Store compounds in amber vials under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can SHELXL be utilized to address challenges in refining the crystal structure of N-(cyclopropylcarbonyl) benzamide derivatives?

SHELXL is critical for anisotropic refinement of heavy atoms and resolving disorder in cyclopropane rings. Use TWIN and BASF commands for twinned crystals. Validate hydrogen bonding with PLATON and analyze intermolecular interactions (e.g., C–H⋯O) using Mercury .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data in benzamide derivative reactions?

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model reaction pathways and compare with experimental kinetic data . Use SC-XRD to verify stereochemistry and NMR chemical shift predictions (GIAO method) to validate computed structures .

Q. How do intermolecular hydrogen bonding patterns influence the crystallographic packing of N-(cyclopropylcarbonyl) benzamide derivatives?

Analyze hydrogen bonds (e.g., N–H⋯O=C) using ORTEP-3 for visualization and CrystalExplorer for energy frameworks. Cyclopropane substituents may induce layer stacking via C–H⋯π interactions, which can be quantified using Hirshfeld surface analysis .

Q. What role do steric and electronic effects play in the reactivity of cyclopropane-containing acyl groups in benzamide derivatives?

Cyclopropane’s angle strain increases electrophilicity of the acyl group, enhancing nucleophilic attack. Steric hindrance from the cyclopropane ring can slow reactions in crowded environments. Use Hammett constants to predict electronic effects and molecular docking to study steric interactions in enzyme binding .

Q. Methodological Tables

Table 1: Common Synthetic Conditions for N-(cyclopropylcarbonyl) benzamide

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | Cyclopropanecarbonyl chloride, DCM, RT | Amide bond formation |

| Coupling | HATU, DIPEA, DMF, 0°C → RT | Activate carboxylate |

| Purification | SiO₂ chromatography (EtOAc/Hexane 3:7) | Isolate product |

| Characterization | ¹H NMR (400 MHz, CDCl₃), HRMS (ESI+) | Confirm structure and purity |

| Adapted from synthesis protocols in . |

Table 2: Key Crystallographic Parameters for N-(cyclopropylcarbonyl) benzamide

Properties

CAS No. |

756488-67-2 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-(cyclopropanecarbonyl)benzamide |

InChI |

InChI=1S/C11H11NO2/c13-10(8-4-2-1-3-5-8)12-11(14)9-6-7-9/h1-5,9H,6-7H2,(H,12,13,14) |

InChI Key |

KJIWWFBAXBQCRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.